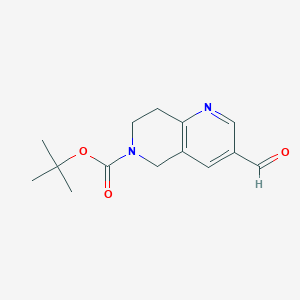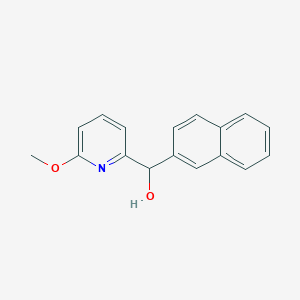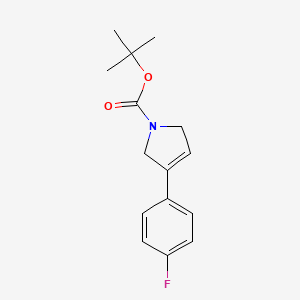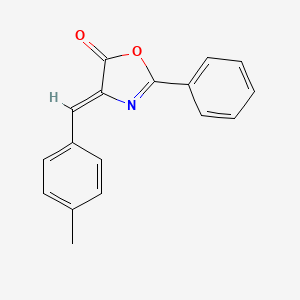
(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29062 g/mol This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
The synthesis of (Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-methylbenzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Análisis De Reacciones Químicas
(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzylidene group, resulting in the formation of new derivatives.
Aplicaciones Científicas De Investigación
(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of (Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or DNA replication processes .
Comparación Con Compuestos Similares
(Z)-4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one can be compared with other similar compounds, such as:
(Z)-4-(2-Methylbenzylidene)-2-phenyloxazol-5(4H)-one: This compound has a similar structure but with a different position of the methyl group on the benzylidene ring, which can lead to different chemical and biological properties.
(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one:
(Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one: The methoxy group can enhance the compound’s solubility and influence its interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
57427-79-9 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c1-12-7-9-13(10-8-12)11-15-17(19)20-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
Clave InChI |
IFRAFVGTPWYBBQ-PTNGSMBKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


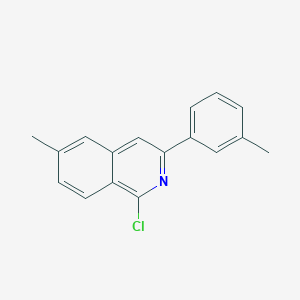
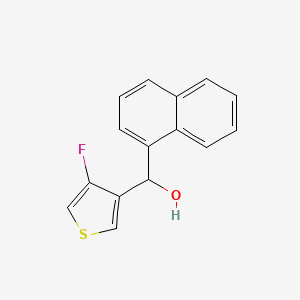


![2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B11855751.png)

